Mephentermine sulfate
Overview
Description
Mephentermine sulfate is a sympathomimetic agent used in the treatment of hypotension . It has mainly indirect effects on adrenergic receptors and is used to maintain blood pressure in hypotensive states, for example, following spinal anesthesia .
Synthesis Analysis
The synthesis of mephentermine was first reported in a patent issued to Wm. F. Bruce et al. in 1952 . A second method of synthesis was patented in 1954 . The Henry (Nitro-Aldol) reaction between Benzaldehyde and 2-Nitropropane gives 2-methyl-2-nitro-1-phenylpropan-1-ol. The nitro group is then reduced with zinc in sulfuric acid giving 2-Phenyl-1,1-dimethylethanolamine .Molecular Structure Analysis
The molecular formula of Mephentermine is C11H17N . Its molecular weight is 163.2594 g/mol . The structure of Mephentermine can be represented by the SMILES notation: N(C(Cc1ccccc1)©C)C .Chemical Reactions Analysis
Mephentermine sulfate is assayed by direct titration in glacial acetic acid with perchloric acid titrant and p-naphthol-benzein indicator . Mephentermine sulfate tablets are assayed by mixing the finely powdered sample with purified siliceous earth and magnesium oxide held in a fritted-glass filtering funnel .Physical And Chemical Properties Analysis
The molecular formula of Mephentermine is C11H17N . Its molecular weight is 163.2594 g/mol . The structure of Mephentermine can be represented by the SMILES notation: N(C(Cc1ccccc1)©C)C .Scientific Research Applications
Corrosion Inhibition
Mephentermine Sulfate has been studied for its effectiveness as a corrosion inhibitor. In a study, Mephentermine Sulfate drug solution was found to inhibit the corrosion of mild steel in hydrochloric acid media. The study used the weight loss technique to measure the inhibition efficiency (% IE) of the solution, which proved to be a good corrosion inhibitor for mild steel in 1.0 M HCl solution. The inhibition efficiency of mild steel corrosion was found to be optimally 91.43%, indicating that Mephentermine Sulfate can serve as an effective inhibitor in HCl media (S. Kumar, A. Sankar, & S. Kumar, 2013).
Medical Use in Anaesthesia
While specific to medical use and not experimental research, Mephentermine sulfate has been noted for its use in anaesthesia, particularly in managing hypotension during spinal anaesthesia. For instance, a randomized trial compared the effects of intravenous infusions of ephedrine and mephentermine for maintaining maternal arterial pressure and neonatal outcome in pregnant women receiving subarachnoid block for lower segment Caesarean section. Both drugs were found equally effective in managing hypotension, with no significant differences in neonatal APGAR scores and acid‐base profiles (A. Kansal et al., 2005).
Metabolism and Detection
Mephentermine sulfate's metabolism and detection in athletes' urine have been investigated. A study involving the administration of oxethazaine, which metabolizes into mephentermine and phentermine, revealed that oxethazaine can be a source of these compounds in athletes' urine. This research is significant for anti-doping efforts and sports medicine, highlighting the need for athletes to be cautious about medications that may lead to positive doping results (M. Hsu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17N.H2O4S/c2*1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h2*4-8,12H,9H2,1-3H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKCFBJMFIUNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-92-5 (Parent) | |
Record name | Mephentermine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047780 | |
Record name | Benzeneethanamine, N,α,α-trimethyl-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mephentermine sulfate | |
CAS RN |
1212-72-2 | |
Record name | Mephentermine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, N,α,α-trimethyl-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mephentermine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPHENTERMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580655Z8RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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